
Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-2,4-dinitrophenyl methacrylate is a chemical compound with the molecular formula C10H6Cl2N2O6 and a molecular weight of 321.07 g/mol . It is an ester of methacrylic acid and 3,6-dichloro-2,4-dinitrophenol. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2,4-dinitrophenyl methacrylate typically involves the esterification of methacrylic acid with 3,6-dichloro-2,4-dinitrophenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 3,6-Dichloro-2,4-dinitrophenyl methacrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
化学反应分析
Types of Reactions
3,6-Dichloro-2,4-dinitrophenyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Polymerization: The methacrylate group allows the compound to undergo radical polymerization, forming polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Polymerization: The major products are polymers with methacrylate backbones, which can be used in coatings, adhesives, and other applications.
科学研究应用
3,6-Dichloro-2,4-dinitrophenyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the study of enzyme-substrate interactions due to its reactive nitro groups.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and other materials with enhanced performance characteristics
作用机制
The mechanism of action of 3,6-Dichloro-2,4-dinitrophenyl methacrylate involves its ability to undergo polymerization and substitution reactions. The methacrylate group allows it to form polymers through radical polymerization, while the nitro groups on the phenyl ring make it reactive towards nucleophiles. These properties enable the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications .
相似化合物的比较
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: Another compound with similar chlorinated phenyl structure but different functional groups.
2,4-Dinitrophenyl methacrylate: Similar in structure but lacks the chlorine atoms.
Uniqueness
3,6-Dichloro-2,4-dinitrophenyl methacrylate is unique due to the presence of both chlorine and nitro groups on the phenyl ring, which enhances its reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of specialized polymers and in various research applications .
属性
CAS 编号 |
24291-69-8 |
|---|---|
分子式 |
C10H6Cl2N2O6 |
分子量 |
321.07 g/mol |
IUPAC 名称 |
(3,6-dichloro-2,4-dinitrophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H6Cl2N2O6/c1-4(2)10(15)20-9-5(11)3-6(13(16)17)7(12)8(9)14(18)19/h3H,1H2,2H3 |
InChI 键 |
OXQBCZMXEKVZOL-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



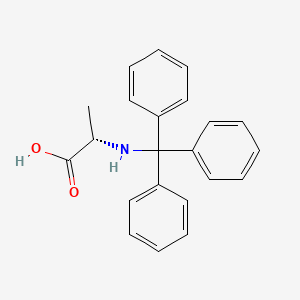
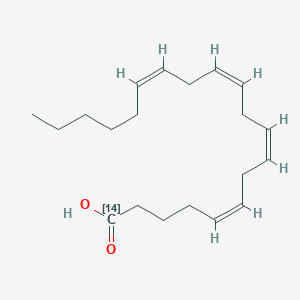
![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
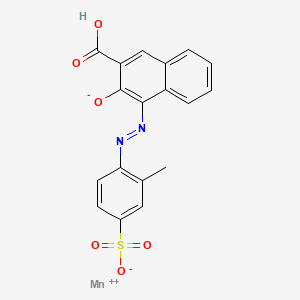
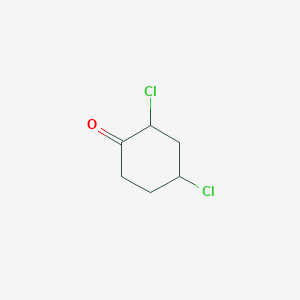
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
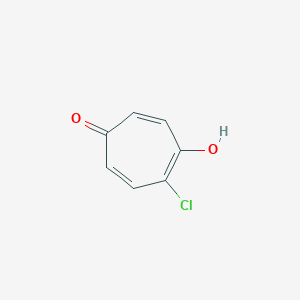
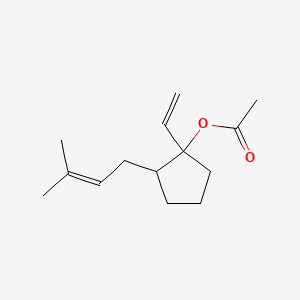
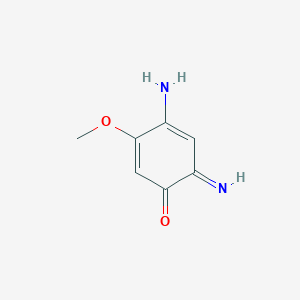
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)

![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)

